2-(4-Fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in various fields of research due to its potential applications in pharmaceuticals and materials science. The presence of a fluorine atom in the para position of the phenyl group enhances its electronic properties, making it a subject of interest for further studies.
The compound is classified under 1,3,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis and characterization of 2-(4-fluorophenyl)-1,3,4-oxadiazole have been documented in several studies that explore its chemical behavior and potential applications in drug development and materials science .
The synthesis of 2-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the reaction of 4-fluorobenzohydrazide with benzoic acid in the presence of phosphorus oxychloride. The reaction proceeds as follows:
This method yields 2-(4-fluorophenyl)-1,3,4-oxadiazole as a white crystalline solid.
The reactivity of 2-(4-fluorophenyl)-1,3,4-oxadiazole can be analyzed through various chemical reactions:
Computational studies using density functional theory (DFT) have shown that the compound exhibits good kinetic stability and favorable reactivity patterns for both electrophilic and nucleophilic attacks .
The mechanism of action of 2-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with biological targets potentially leading to various pharmacological effects. Studies suggest that compounds containing oxadiazole rings can inhibit specific enzymes or receptors involved in disease pathways.
For instance:
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly employed to characterize this compound's structural features .
The applications of 2-(4-fluorophenyl)-1,3,4-oxadiazole extend across various scientific fields:
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system characterized by two nitrogen atoms and one oxygen atom within the ring structure (molecular formula: C₂H₂N₂O). This scaffold exhibits unique physicochemical properties, including moderate aromaticity (resonance energy ≈ 167.4 kJ/mol), metabolic stability, and the capacity to act as a bioisostere for ester and amide functionalities [5] [9]. These attributes enable it to participate in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing binding affinity [3] [7].
Thermal stability is augmented when substitutions occur at the 2-position, making 2,5-disubstituted variants particularly valuable in drug design [9]. Notably, 1,3,4-oxadiazoles serve as core structures in several FDA-approved drugs:
Table 1: Physicochemical Properties of 1,3,4-Oxadiazole Scaffold
Property | Value/Characteristic | Biological Implication |
---|---|---|
Resonance energy | 167.4 kJ/mol | Enhanced thermal stability |
Log P (average) | 1.5–3.0 | Improved membrane permeability |
Hydrogen-bond acceptance | 2–3 sites | Target binding versatility |
Metabolic stability | High | Reduced hepatic clearance |
The scaffold’s synthetic versatility facilitates diverse structural modifications, enabling optimization of pharmacokinetic profiles [5] [7].
Fluorine incorporation (atomic radius: 1.47 Å) is a strategic tool in medicinal chemistry due to its unparalleled electronegativity (3.98 Pauling scale) and capacity to modulate key drug properties [6] [8]. Fluorine substitution influences bioactivity through three primary mechanisms:
Table 2: Impact of Fluorine on Drug Properties
Parameter | Effect of Fluorine Substitution | Example Drug |
---|---|---|
Lipophilicity | ↑ Log P (0.2–0.5 units) | 5-Fluorouracil |
Metabolic half-life | ↑ 1.5–3 fold | Fluconazole |
Binding affinity | ↑ 10–100 fold (via H-bonding) | Efavirenz |
pKa modulation | ↓ 1–3 units (for adjacent groups) | Fluvastatin |
Over 50% of blockbuster drugs contain fluorine, with anticancer agents representing 51.5% of FDA-approved fluorinated pharmaceuticals (2015–2022) [6].
2-(4-Fluorophenyl)-1,3,4-oxadiazole (C₈H₅FN₂O; molecular weight: 164.14 g/mol) integrates the 1,3,4-oxadiazole core with a para-fluorinated phenyl ring. This configuration synergizes the scaffold’s metabolic resilience with fluorine’s electronic effects, optimizing target engagement [3] [4]. Key synthetic routes include:
The compound’s bioactivity profile includes:
Table 3: Biological Activities of 2-(4-Fluorophenyl)-1,3,4-Oxadiazole Derivatives
Biological Target | Activity | Mechanistic Insight |
---|---|---|
Thymidine phosphorylase | IC₅₀ = 3.8 µM | Blocks 2-deoxy-D-ribose production |
VEGFR-2 | IC₅₀ = 0.42 µM (compound AMK OX-4) | Inhibits tumor angiogenesis |
HepG2 cancer cells | IC₅₀ = 9.7 µM | Induces mitochondrial apoptosis |
Structure-activity relationship (SAR) studies indicate that fluorination at the phenyl para-position enhances target affinity by 30–70% compared to chloro or methyl analogs, attributed to optimal σp (0.06) and π-electron withdrawal [2] [3]. Molecular docking confirms hydrogen bonding between the oxadiazole nitrogen and His⁸⁵ residue in TP, while the fluorophenyl ring engages in hydrophobic interactions with Ile⁷² [1].
This compound exemplifies rational drug design leveraging heterocyclic scaffolds and halogen engineering for next-generation therapeutics [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7